molecular formula C8H6ClFN4O B11055748 5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole

5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole

Cat. No.: B11055748
M. Wt: 228.61 g/mol
InChI Key: FAIBEESZYXUPPG-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole is a synthetic organic compound that features a tetrazole ring substituted with a 2-chloro-4-fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole typically involves the reaction of 2-chloro-4-fluorophenol with chloromethyl tetrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted tetrazole derivative.

Scientific Research Applications

5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and other biological molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can impart distinct chemical and biological properties. Its tetrazole ring also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C8H6ClFN4O

Molecular Weight

228.61 g/mol

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]-2H-tetrazole

InChI

InChI=1S/C8H6ClFN4O/c9-6-3-5(10)1-2-7(6)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)

InChI Key

FAIBEESZYXUPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC2=NNN=N2

Origin of Product

United States

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